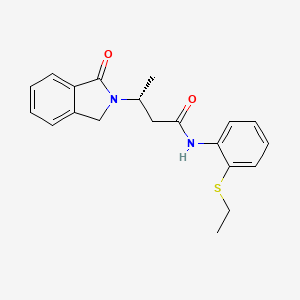

VCP Activator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C20H22N2O2S |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(3R)-N-(2-ethylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)butanamide |

InChI |

InChI=1S/C20H22N2O2S/c1-3-25-18-11-7-6-10-17(18)21-19(23)12-14(2)22-13-15-8-4-5-9-16(15)20(22)24/h4-11,14H,3,12-13H2,1-2H3,(H,21,23)/t14-/m1/s1 |

InChI Key |

FIHKSVOKNUVXAB-CQSZACIVSA-N |

Isomeric SMILES |

CCSC1=CC=CC=C1NC(=O)C[C@@H](C)N2CC3=CC=CC=C3C2=O |

Canonical SMILES |

CCSC1=CC=CC=C1NC(=O)CC(C)N2CC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of VCP Activator 1: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Valosin-containing protein (VCP/p97) is a critical AAA+ (ATPases Associated with diverse cellular Activities) mechanoenzyme involved in numerous cellular processes, including protein quality control, organelle biogenesis, and DNA damage repair. Dysfunction of VCP has been implicated in a range of debilitating diseases, including multisystem proteinopathy (MSP), amyotrophic lateral sclerosis (ALS), and certain cancers. While inhibitors of VCP have been extensively studied, the therapeutic potential of VCP activators is an emerging area of research. This whitepaper provides a comprehensive technical overview of the discovery and development of VCP Activator 1 (VAA1), a novel allosteric activator of VCP. We detail its mechanism of action, key experimental findings, and the methodologies employed in its characterization. This document is intended to serve as a resource for researchers engaged in the study of VCP and the development of related therapeutics.

Introduction

Valosin-containing protein (VCP), also known as p97, is a hexameric AAA+ ATPase that utilizes the energy from ATP hydrolysis to remodel and unfold substrate proteins.[1] Its diverse functions are critical for maintaining cellular homeostasis.[2] Loss-of-function mutations in VCP are linked to protein aggregation disorders, suggesting that enhancing VCP activity could be a viable therapeutic strategy.[3][4] This has spurred the search for small molecule activators of VCP. This compound (VAA1), also referred to as VA1 or Compound 6, was identified through high-throughput screening as a potent and selective activator of VCP's ATPase activity.[5]

Discovery and Biochemical Characterization

VAA1 was discovered through a screening campaign aimed at identifying compounds that could stimulate the ATPase activity of VCP. Subsequent biochemical characterization revealed that VAA1 dose-dependently increases VCP's ATPase activity by up to three-fold.

Quantitative Analysis of VCP Activation

The potency and efficacy of VAA1 and its structural analogs were determined using in vitro ATPase assays. The key quantitative data are summarized in the tables below.

| Compound | EC50 (μM) | Maximum Activation (% vs. DMSO) | Reference(s) |

| This compound (VAA1) | 4.1 ± 1.1 | ~300 | |

| UP12 | 1.24 | Not Reported | |

| UP109 | 24.7 | 197 | |

| UP158 | 2.57 | Not Reported | |

| UP163 | 9.00 | 204 | |

| Table 1: Potency of VCP Activators. |

| Compound | kcat (nmol Pi/nmol VCP/s) | KM (μM ATP) | Catalytic Efficiency (kcat/KM, mM⁻¹s⁻¹) | Reference(s) |

| DMSO (Control) | 0.244 | 80.95 | Not Reported | |

| UP12 | 0.309 | Not Reported | Not Reported | |

| UP109 | 0.489 | 36.17 | Not Reported | |

| UP158 | 0.356 | Not Reported | Not Reported | |

| UP163 | 0.366 | 54.20 | Not Reported | |

| Table 2: Kinetic Parameters of VCP Activation. |

Mechanism of Action

Allosteric Activation

Structural studies using cryo-electron microscopy (cryo-EM) have been pivotal in elucidating the mechanism of action of VAA1. These studies revealed that VAA1 binds to an allosteric pocket located near the C-terminus of VCP, distinct from the ATP-binding sites in the D1 and D2 ATPase domains.

Mimicry of Endogenous Regulation

The VAA1 binding site can also be occupied by a phenylalanine residue (Phe-805) from the C-terminal tail of VCP. This interaction is thought to be autoinhibitory. VAA1 activates VCP by displacing this C-terminal tail, thereby mimicking an endogenous regulatory mechanism and releasing the autoinhibition. This leads to a conformational change in the D2 domain, facilitating ATP hydrolysis and substrate processing.

Caption: Mechanism of VCP activation by this compound.

Experimental Protocols

VCP ATPase Activity Assays

Two primary methods have been employed to measure the ATPase activity of VCP in the presence of activators.

This assay measures the amount of ATP remaining in a reaction, which is inversely proportional to ATPase activity.

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP.

-

Add recombinant VCP protein to a final concentration of 50 nM.

-

Add this compound or other test compounds at various concentrations (typically in a dose-response format). A DMSO control is run in parallel.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo Luminescent Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

This is an orthogonal colorimetric assay that directly measures the release of inorganic phosphate (Pi) from ATP hydrolysis.

Protocol:

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM MESG, and 1 U/mL purine nucleoside phosphorylase (PNP).

-

Add recombinant VCP (e.g., 100 nM) and the test compound to the reaction mixture.

-

Initiate the reaction by adding ATP (at varying concentrations for kinetic studies).

-

Monitor the increase in absorbance at 360 nm over time using a spectrophotometer.

-

The rate of Pi release is calculated from the change in absorbance.

Caption: Workflow for in vitro VCP ATPase activity assays.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was used to determine the high-resolution structure of VCP in complex with VAA1.

Protocol:

-

Sample Preparation: Purified recombinant human VCP is concentrated to approximately 1 mg/mL in a buffer such as 20 mM HEPES (pH 7.5), 150 mM KCl, and 5 mM MgCl₂. VAA1 is added to a final concentration of 50-100 µM.

-

Grid Preparation: 3 µL of the VCP-VAA1 complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh copper grids). The grid is then blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot Mark IV).

-

Data Collection: Data is collected on a Titan Krios transmission electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.

-

Image Processing: Movie frames are aligned and corrected for beam-induced motion. Contrast transfer function (CTF) estimation is performed. Particles are picked automatically, and 2D classification is used to remove poor-quality particles. 3D classification and refinement are then performed to obtain the final high-resolution map.

Cellular TDP-43 Clearance Assay

This assay assesses the ability of VCP activators to clear pathological protein aggregates in a cellular context.

Protocol:

-

Cell Culture and Transfection: HeLa cells or other suitable cell lines are cultured under standard conditions. Cells are transfected with a construct expressing a form of TDP-43 prone to aggregation (e.g., a construct deficient in RNA binding).

-

Induction of Aggregation: Protein aggregation can be induced by treating the cells with a proteasome inhibitor such as MG132.

-

Treatment with VCP Activator: Cells are treated with this compound or other compounds at various concentrations.

-

Analysis of TDP-43 Aggregates:

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against TDP-43. The number and size of TDP-43 aggregates are quantified by fluorescence microscopy.

-

Biochemical Fractionation: Cells are lysed, and soluble and insoluble protein fractions are separated by centrifugation. The amount of TDP-43 in each fraction is determined by Western blotting.

-

VCP in Cellular Signaling

VCP is implicated in several signaling pathways, and its activation can have downstream consequences. For instance, VCP has been shown to regulate the NF-κB and ERK1/2 signaling pathways. Activation of VCP could potentially modulate these pathways, which are often dysregulated in disease.

Caption: Potential downstream effects of VCP activation.

Conclusion and Future Directions

This compound represents a first-in-class small molecule that allosterically activates VCP. The detailed biochemical and structural studies have provided a solid foundation for understanding its mechanism of action. The ability of VCP activators to enhance the clearance of disease-relevant protein aggregates in cellular models highlights their therapeutic potential for a range of neurodegenerative diseases and other proteinopathies. Future research will likely focus on optimizing the pharmacological properties of VAA1 to develop clinical candidates, further exploring the downstream consequences of VCP activation in various disease contexts, and identifying biomarkers to monitor treatment response. The continued development of VCP activators holds significant promise for addressing unmet medical needs in diseases characterized by impaired protein homeostasis.

References

- 1. Inhibition of VCP modulates NF-κB signaling pathway to suppress multiple myeloma cell proliferation and osteoclast differentiation | Aging [aging-us.com]

- 2. portlandpress.com [portlandpress.com]

- 3. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric activation of VCP, an AAA unfoldase, by small molecule mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

VCP Activator 1: A Catalyst in Protein Degradation Pathways – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a pivotal role in maintaining cellular protein homeostasis.[1][2] It functions as a molecular segregase, utilizing the energy from ATP hydrolysis to remodel and extract ubiquitinated proteins from various cellular structures, thereby facilitating their degradation through the ubiquitin-proteasome system (UPS) and autophagy.[3][4][5] Given its central role in proteostasis, dysregulation of VCP activity is implicated in a range of human diseases, including neurodegenerative disorders and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of VCP activators, with a specific focus on VCP Activator 1 (VA1), in modulating protein degradation pathways.

The Role of VCP in Protein Degradation

VCP acts as a critical hub at the crossroads of the two major cellular protein degradation systems: the ubiquitin-proteasome system and autophagy.

VCP in the Ubiquitin-Proteasome System (UPS)

In the UPS, VCP, in conjunction with its cofactors such as the UFD1-NPL4 heterodimer, recognizes and binds to polyubiquitinated substrates. It then utilizes its ATPase activity to unfold and extract these proteins from cellular compartments like the endoplasmic reticulum (ER), chromatin, or protein complexes, preparing them for degradation by the 26S proteasome. This process, known as ER-associated degradation (ERAD), is crucial for clearing misfolded proteins from the secretory pathway.

VCP in Autophagy

VCP's involvement in autophagy is multifaceted, participating in several key stages of this lysosomal degradation pathway. It is implicated in:

-

Autophagy Initiation: VCP can promote the assembly and activity of the Beclin-1-containing phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation. It achieves this in part by interacting with the deubiquitinase ataxin-3 to stabilize Beclin-1.

-

Autophagosome Maturation: VCP is also involved in the fusion of autophagosomes with lysosomes, a critical step for the degradation of the autophagosomal cargo.

-

Clearance of Damaged Organelles: VCP plays a role in mitophagy, the selective degradation of damaged mitochondria, and lysophagy, the clearance of damaged lysosomes.

This compound (VA1): Mechanism of Action

This compound (VA1) is a small molecule that has been identified as an allosteric activator of VCP. It dose-dependently stimulates the ATPase activity of VCP.

Mechanism of Action:

VA1 binds to an allosteric pocket located near the C-terminus of the VCP protein. This binding event is believed to displace a phenylalanine residue in the C-terminal tail of VCP that normally occupies this pocket and exerts an autoinhibitory effect. By displacing this residue, VA1 induces a conformational change in VCP that leads to an increase in its ATPase activity. Cryo-electron microscopy studies have revealed that VA1 binding can stimulate VCP's ATPase activity by up to approximately 3-fold.

Quantitative Data on VCP Activator Function

The activation of VCP by small molecules has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for VCP activators, including VA1 and other identified compounds.

Table 1: In Vitro ATPase Activity of VCP Activators

| Activator | Fold Activation of VCP ATPase Activity (Max) | EC50 (µM) | Effect on kcat | Effect on KM for ATP | Reference |

| VA1 | ~3-fold | Not Specified | Increases | No substantial effect | |

| UP12 | 1.39-fold | 1.57 (without UN), 0.648 (with UN) | Increased from 0.244 to 0.309 nmol Pi/nmol VCP/s | Not Specified | |

| UP109 | 1.97-fold | 24.72 (without UN), 13.36 (with UN) | Increased from 0.244 to 0.489 nmol Pi/nmol VCP/s | Decreased from 80.95 to 36.17 µM | |

| UP158 | 1.50-fold | Not Specified | Increased from 0.244 to 0.356 nmol Pi/nmol VCP/s | Not Specified | |

| UP163 | 2.04-fold | 9.00 (without UN), No change (with UN) | Increased from 0.244 to 0.366 nmol Pi/nmol VCP/s | Decreased from 80.95 to 54.20 µM | |

| SMER28 | Not Specified | Not Specified | Increases D1 ATPase activity | Not Specified |

*UN refers to the UFD1/NPLOC4 cofactor complex.

Table 2: Cellular Effects of VCP Activators on Protein Degradation

| Activator | Cellular Model | Substrate | Quantitative Effect on Clearance | Reference |

| UP109 | HeLa cells and iPSC-derived neurons | Insoluble TDP-43 aggregates | Significant decrease in insoluble TDP-4FL levels (P < 0.05 in HeLa, P < 0.01 in neurons) | |

| SMER28 | HeLa cells | Ub-G76V-GFP (UPS reporter) | Significant decrease in reporter levels (P = 0.00002) |

Experimental Protocols

In Vitro VCP ATPase Activity Assay

This protocol is adapted from established methods to measure the effect of compounds on VCP's ATPase activity.

Materials:

-

Purified recombinant VCP protein

-

This compound (or other test compounds)

-

ATPase reaction buffer (25 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2)

-

ATP solution

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or MESG-PNP based assay components

-

96-well microplates

-

Plate reader capable of luminescence or absorbance measurement

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 50 nM of recombinant VCP protein to each well containing ATPase reaction buffer.

-

Add the VCP activator dilutions or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 1 hour) at room temperature to allow for compound binding.

-

Initiate the ATPase reaction by adding a specific concentration of ATP (e.g., 62.5 µM) to each well.

-

Incubate the reaction for a defined period (e.g., 1 hour) at 25°C.

-

Stop the reaction and measure the amount of ATP consumed or phosphate produced.

-

For Kinase-Glo® Assay: Add an equal volume of Kinase-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence. The luminescence signal is inversely proportional to the ATPase activity.

-

For MESG-PNP Assay: This assay measures the production of inorganic phosphate. Follow the manufacturer's instructions for the specific kit used.

-

-

Calculate the fold activation relative to the DMSO control. For kinetic analysis (kcat and KM), vary the ATP concentration and fit the data to the Michaelis-Menten equation.

Cellular Protein Aggregate Clearance Assay

This protocol is designed to quantify the effect of VCP activators on the clearance of protein aggregates in a cellular context, as described in studies on TDP-43 clearance.

Materials:

-

HeLa cells or other suitable cell line

-

Expression vector for the protein of interest (e.g., TDP-43-myc)

-

Transfection reagent

-

Proteasome inhibitor (e.g., MG132)

-

Protein synthesis inhibitor (e.g., Cycloheximide - CHX)

-

This compound (or other test compounds)

-

Cell lysis buffers for soluble and insoluble protein fractionation (e.g., RIPA buffer and Urea buffer)

-

Antibodies for immunoblotting (e.g., anti-myc, anti-ubiquitin, anti-GAPDH)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Induction of Protein Aggregates:

-

Transfect cells with the expression vector for the protein of interest.

-

Treat the cells with a proteasome inhibitor (e.g., 3 hours with MG132) to induce the formation of insoluble protein aggregates.

-

-

Clearance Phase:

-

Wash the cells to remove the proteasome inhibitor.

-

Add fresh media containing a protein synthesis inhibitor (e.g., Cycloheximide) to prevent new protein synthesis.

-

Treat the cells with either DMSO (vehicle control) or the VCP activator at various concentrations.

-

Incubate for a specific time course (e.g., 6 hours) to allow for aggregate clearance.

-

-

Protein Fractionation and Analysis:

-

Harvest the cells and perform sequential biochemical fractionation to separate soluble and insoluble protein fractions.

-

Lyse cells first with a buffer that solubilizes cytosolic and membrane proteins (e.g., RIPA buffer).

-

Collect the supernatant (soluble fraction).

-

Wash the pellet and then solubilize the remaining insoluble proteins with a strong chaotropic buffer (e.g., Urea buffer).

-

-

Immunoblotting:

-

Analyze the protein levels in the soluble and insoluble fractions by SDS-PAGE and Western blotting using specific antibodies against the tagged protein of interest and loading controls.

-

-

Quantification:

-

Quantify the band intensities from the immunoblots to determine the amount of insoluble protein remaining after the clearance phase.

-

Compare the levels of insoluble protein in the VCP activator-treated cells to the DMSO-treated control to determine the enhancement of aggregate clearance.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involving VCP and its activation.

Caption: VCP's role in the Ubiquitin-Proteasome System and the intervention point of this compound.

Caption: VCP's multifaceted role in the autophagy pathway and the influence of this compound.

Conclusion

This compound and other similar small molecules represent a promising therapeutic strategy for diseases characterized by defects in protein homeostasis. By allosterically enhancing the intrinsic ATPase activity of VCP, these activators can boost the cellular machinery responsible for clearing misfolded and aggregated proteins through both the ubiquitin-proteasome system and autophagy. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of VCP activation. Future studies will be crucial to fully elucidate the substrate specificity and downstream cellular consequences of VCP activation, paving the way for the development of novel treatments for a range of debilitating diseases.

References

- 1. Valosin Containing Protein (VCP): A Multistep Regulator of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Proteomic profiling of VCP substrates links VCP to K6‐linked ubiquitylation and c‐Myc function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valosin-Containing Protein (VCP): A Review of Its Diverse Molecular Functions and Clinical Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

VCP Activator 1: A Technical Overview of its Allosteric Regulation and Impact on ATPase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valosin-containing protein (VCP), also known as p97, is a critical AAA+ (ATPases Associated with diverse cellular Activities) mechanoenzyme involved in a myriad of cellular processes, including protein quality control, organelle maintenance, and DNA repair. Its function is intrinsically linked to its ability to hydrolyze ATP, providing the energy for remodeling or segregating protein complexes. Dysfunction of VCP has been implicated in a range of protein aggregation-based disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of VCP Activator 1 (VAA1), a small molecule that allosterically enhances the ATPase activity of VCP. We will delve into its mechanism of action, present quantitative data on its effects, detail the experimental protocols used for its characterization, and visualize the key molecular interactions and pathways.

Introduction to VCP and its Cellular Functions

VCP is a highly conserved and abundant protein that forms a homohexameric ring structure. Each protomer consists of an N-terminal domain, two ATPase domains (D1 and D2), and a C-terminal tail. The D1 and D2 domains exhibit distinct ATPase activities, with the D2 domain being the major contributor to overall ATP hydrolysis. The energy derived from this hydrolysis drives the mechanical work of VCP, which includes extracting misfolded proteins from the endoplasmic reticulum for degradation (ERAD), clearing damaged mitochondria (mitophagy), and participating in autophagosome-lysosome fusion. Given its central role in cellular proteostasis, both inhibition and activation of VCP activity are of significant interest in drug development.

This compound (VAA1): An Allosteric Modulator

This compound (VAA1) is a small molecule identified for its ability to dose-dependently stimulate the ATPase activity of VCP. Unlike competitive inhibitors that target the ATP-binding pocket, VAA1 acts through an allosteric mechanism.

Mechanism of Action

Cryo-electron microscopy (cryo-EM) studies have revealed that VAA1 binds to an allosteric pocket located near the C-terminus of VCP. This binding site can also be occupied by a phenylalanine residue (F768) in the C-terminal tail of VCP, which acts as an autoinhibitory element. By binding to this pocket, VAA1 displaces the inhibitory C-terminal tail, leading to a conformational change in the D2 domain that facilitates ADP release and accelerates the ATP hydrolysis cycle. This mechanism of "small molecule mimicry" effectively relieves the autoinhibition, resulting in an increase in VCP's ATPase activity.

The following diagram illustrates the proposed mechanism of VCP activation by VAA1.

Quantitative Effects on ATPase Activity

VAA1 has been shown to stimulate the ATPase activity of VCP in a concentration-dependent manner, with a maximum activation of approximately threefold. The table below summarizes the key quantitative data reported for this compound and its analogs.

| Compound | EC50 (µM) | Maximum Activation | KD (µM) | kcat (s-1) | KM for ATP (µM) | Reference |

| This compound (VAA1) | 4.1 ± 1.1 | ~3-fold | 27 ± 4 | 0.19 ± 0.04 (with 20 µM VAA1) | 76 ± 10 (with 20 µM VAA1 |

Methodological & Application

Protocol for Using VCP Activator 1 in Cell Culture: Application Notes for Researchers

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining cellular proteostasis.[1][2] VCP is involved in a myriad of cellular processes, including protein degradation through the ubiquitin-proteasome system and autophagy, organelle maintenance, and stress response.[1][2] Dysregulation of VCP function has been implicated in various diseases, particularly neurodegenerative disorders and cancer.[1]

VCP Activator 1 is a small molecule allosteric activator of VCP. It functions by binding to an allosteric pocket near the C-terminus of VCP, leading to a dose-dependent stimulation of its ATPase activity by up to approximately three-fold. This activation of VCP can enhance the clearance of protein aggregates, making this compound a valuable tool for studying cellular protein quality control mechanisms and for investigating potential therapeutic strategies for diseases associated with protein aggregation.

These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on assessing its efficacy in clearing protein aggregates.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Alternate Names | VA1, VAA1 | |

| Mechanism of Action | Allosteric activator of VCP/p97 | |

| Binding Site | Allosteric pocket near the C-terminus of VCP | |

| Effect on VCP | Dose-dependently stimulates ATPase activity | |

| Maximum Activation | Up to ~3-fold |

Table 2: Recommended Starting Concentrations for Cell Culture Experiments

| Application | Concentration Range | Incubation Time | Reference |

| Protein Aggregate Clearance Assay | 5 - 20 µM | 4 - 8 hours | |

| General VCP Activation | 1 - 25 µM | Varies by assay |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in an appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 354.44 g/mol , dissolve 0.354 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protein Aggregate Clearance Assay in Cultured Cells

This protocol describes a method to induce protein aggregation using a proteasome inhibitor (MG132) and then assess the ability of this compound to clear these aggregates after inhibiting new protein synthesis with cycloheximide (CHX).

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MG132 (proteasome inhibitor)

-

Cycloheximide (CHX; protein synthesis inhibitor)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against a marker of protein aggregates (e.g., anti-ubiquitin antibody)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Induction of Protein Aggregates:

-

Treat the cells with 4 µM MG132 in complete medium for 3-4 hours to induce the formation of protein aggregates.

-

-

Inhibition of Protein Synthesis and VCP Activation:

-

After the MG132 treatment, wash the cells once with pre-warmed PBS.

-

Add fresh complete medium containing 30 µg/µL cycloheximide (CHX) to inhibit further protein synthesis.

-

To the CHX-containing medium, add this compound to the desired final concentration (e.g., 5 µM or 20 µM). Include a DMSO vehicle control.

-

Incubate the cells for 4-8 hours to allow for aggregate clearance.

-

-

Immunofluorescence Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-ubiquitin) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of multiple fields for each condition.

-

Quantify the number and intensity of protein aggregates per cell. A significant reduction in aggregates in the this compound-treated cells compared to the DMSO control indicates enhanced clearance.

-

Mandatory Visualization

Caption: VCP/p97-mediated protein degradation pathway.

Caption: Protein aggregate clearance assay workflow.

References

VCP Activator 1: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a hexameric AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in numerous cellular processes. These include protein quality control, endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy.[1] VCP functions by utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated substrate proteins from cellular structures or protein complexes.[1][2] Given its central role in cellular proteostasis, dysfunction of VCP has been implicated in various diseases, including neurodegenerative disorders and cancer.[1][3]

VCP Activator 1 (also known as VA1 or VAA1) is a small molecule that allosterically activates VCP's ATPase activity. It binds to a pocket near the C-terminus of VCP, stimulating its enzymatic function by up to three-fold. This activation offers a promising therapeutic strategy for diseases associated with VCP loss of function or the accumulation of protein aggregates. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to probe its effects on VCP activity and downstream cellular processes.

Mechanism of Action

This compound acts as an allosteric activator. Cryo-electron microscopy studies have revealed that it binds to a pocket near the C-terminus of VCP. This binding is thought to mimic the interaction of a C-terminal tail phenylalanine residue that can occupy the same pocket, suggesting that this compound works by displacing this autoinhibitory tail. By binding to this allosteric site, this compound enhances the rate of ATP hydrolysis by VCP, thereby increasing its unfoldase activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other reported VCP activators from in vitro studies.

| Compound | Target | Assay Type | EC50 (µM) | Maximum Activation | Reference |

| This compound (VA1/VAA1) | VCP | ATPase Activity | 4.1 ± 1.1 | ~3-fold | |

| Compound 1 | VCP | ATPase Activity | 15 ± 4 | 2.2 ± 0.5-fold | |

| UP12 | VCP | ATPase Activity | 1.57 | Not specified | |

| UP109 | VCP | ATPase Activity | 24.72 | Not specified | |

| UP158 | VCP | ATPase Activity | 2.41 | Not specified | |

| UP163 | VCP | ATPase Activity | Not specified | Not specified |

Experimental Protocols

Protocol 1: In Vitro VCP ATPase Activity Assay

This protocol describes how to measure the effect of this compound on the ATPase activity of recombinant VCP using a commercially available luminescence-based assay.

Materials:

-

Recombinant human VCP protein

-

This compound

-

ATP

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 2X VCP enzyme solution in assay buffer (e.g., 100 nM).

-

Prepare a serial dilution of this compound in assay buffer containing a constant concentration of DMSO (e.g., 1%).

-

Prepare a 2X ATP solution in assay buffer (e.g., 125 µM).

-

-

Assay Plate Setup:

-

Add 5 µL of the this compound serial dilutions or DMSO control to the wells of a 384-well plate.

-

Add 5 µL of the 2X VCP enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

-

Initiate Reaction:

-

Add 10 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 20 µL.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detect ADP Formation:

-

Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

-

Briefly, add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Measure Luminescence: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the DMSO control.

-

Plot the fold activation against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular context. This protocol is a general guideline and should be optimized for the specific cell line and antibody used.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Lysis buffer (e.g., RIPA buffer)

-

Anti-VCP antibody

-

Secondary antibody conjugated to HRP

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 1, 10, 50 µM) or DMSO for a defined period (e.g., 1-4 hours).

-

-

Harvest and Lyse Cells:

-

Harvest cells by scraping and wash with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer containing protease inhibitors.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

-

Heat Shock:

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Cool the samples at room temperature for 3 minutes.

-

-

Separate Soluble and Aggregated Fractions:

-

Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant (soluble fraction).

-

-

Western Blot Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Perform SDS-PAGE and Western blotting using an anti-VCP antibody to detect the amount of soluble VCP at each temperature.

-

-

Data Analysis:

-

Quantify the band intensities.

-

For each treatment condition, plot the percentage of soluble VCP against the temperature.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Protocol 3: TDP-43 Aggregate Clearance Assay

This assay assesses the ability of this compound to enhance the clearance of protein aggregates in a cellular model. This example uses TDP-43, a protein implicated in neurodegenerative diseases.

Materials:

-

Cell line expressing a fluorescently tagged, aggregation-prone protein (e.g., GFP-TDP-43)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Hoechst 33342 (for nuclear staining)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a multi-well imaging plate.

-

Transfect cells with a plasmid encoding GFP-TDP-43.

-

-

Induce Aggregate Formation (if necessary):

-

In some models, aggregate formation may need to be induced, for example, by treatment with a proteasome inhibitor (e.g., MG132).

-

-

Treatment with this compound:

-

Treat the cells with various concentrations of this compound or DMSO.

-

-

Fixation and Staining:

-

After the desired treatment period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde.

-

Stain the nuclei with Hoechst 33342.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Use image analysis software to identify and quantify the number and intensity of GFP-TDP-43 aggregates per cell.

-

-

Data Analysis:

-

Compare the aggregate load in this compound-treated cells to the DMSO control. A significant reduction in aggregates indicates that the compound enhances protein clearance.

-

VCP Signaling Pathway Involvement

VCP is a central hub in cellular protein homeostasis, and its activity is intertwined with several key signaling pathways. The activation of VCP can therefore have widespread effects on cellular function.

-

Ubiquitin-Proteasome System (UPS): VCP recognizes and extracts ubiquitinated proteins from complexes or cellular compartments, targeting them for degradation by the proteasome.

-

Autophagy: VCP is involved in the maturation of autophagosomes and the clearance of damaged mitochondria (mitophagy).

-

ER-Associated Degradation (ERAD): VCP is essential for the retro-translocation of misfolded proteins from the endoplasmic reticulum to the cytosol for degradation.

-

DNA Damage Response (DDR): VCP participates in the removal of proteins from chromatin to facilitate DNA repair.

-

NF-κB Signaling: VCP can regulate the NF-κB pathway by modulating the degradation of IκBα.

-

ERK1/2 Signaling: VCP controls signals transmitted via the Shoc2-ERK1/2 signaling axis.

By activating VCP, this compound can potentially modulate these and other cellular pathways, making it a valuable tool for studying the multifaceted roles of VCP in health and disease.

Troubleshooting and Considerations

-

Solubility: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in the assay is low (typically <1%) and consistent across all conditions to avoid solvent-related artifacts.

-

Compound Stability: Store the this compound stock solution at -20°C or -80°C and protect it from light.

-

Cell Line Variability: The response to this compound may vary between different cell lines. It is important to empirically determine the optimal concentration and treatment time for each cell type.

-

Off-Target Effects: As with any small molecule, it is crucial to consider potential off-target effects. Control experiments, such as using a structurally related but inactive compound, can help to address this.

These application notes provide a foundation for researchers to explore the utility of this compound in their specific experimental systems. Further optimization may be required to suit individual research needs.

References

Application Notes and Protocols for Measuring VCP ATPase Activity with VCP Activator 1

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Valosin-containing protein (VCP), also known as p97, is a type II AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in numerous cellular processes.[1][2][3] VCP is involved in protein quality control, including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[3] Its function is intrinsically linked to its ability to hydrolyze ATP, which provides the energy for remodeling substrate proteins.[2] Given its central role in cellular homeostasis, VCP has emerged as a significant target for therapeutic development in various diseases, including cancer and neurodegenerative disorders.

VCP Activator 1 (also referred to as VA1 or VAA1) is a small molecule that has been identified as a dose-dependent activator of VCP's ATPase activity. It binds to an allosteric pocket near the C-terminus of VCP, leading to a stimulation of its ATP hydrolysis activity by up to approximately three-fold. This document provides detailed protocols for measuring the ATPase activity of VCP and assessing the effect of this compound. Two common methods are described: a bioluminescence-based assay that measures ATP consumption and a colorimetric Malachite Green-based assay that quantifies inorganic phosphate (Pi) release.

Data Presentation: Effect of this compound on VCP ATPase Activity

The following table summarizes the quantitative data on the activation of VCP ATPase by this compound, as reported in the literature.

| Parameter | Value | Assay Method | Reference |

| Maximum Fold Activation | ~3-fold | Not Specified | |

| Maximum Fold Activation | 2.2 ± 0.5 | ADPGlo Assay | |

| EC50 | 15 ± 4 µM | ADPGlo Assay | |

| Maximum Fold Activation | 3.0 ± 0.3 | ADPGlo Assay | |

| EC50 | 4.1 ± 1.1 µM | ADPGlo Assay |

Experimental Protocols

Protocol 1: Bioluminescence-Based VCP ATPase Activity Assay

This protocol is adapted from methods that measure the remaining ATP levels after the ATPase reaction using a luciferase-based reagent, such as Kinase-Glo® Plus. The luminescent signal is inversely proportional to the VCP ATPase activity.

Materials:

-

Purified recombinant VCP protein

-

This compound (VA1)

-

ATP solution

-

DBeQ (positive control inhibitor, optional)

-

DMSO (vehicle control)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Kinase-Glo® Plus Luminescence Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a 2.5x concentrated Assay Buffer.

-

Prepare a stock solution of ATP (e.g., 100 mM) and dilute to the desired working concentration in assay buffer. The final ATP concentration in the assay should be optimized, but a starting point can be around 0.5 µM.

-

Reconstitute the Kinase-Glo® Plus reagent according to the manufacturer's instructions.

-

Prepare stock solutions of this compound and DBeQ (if used) in DMSO. Serially dilute in DMSO to create a range of concentrations for dose-response experiments.

-

-

Assay Plate Setup:

-

Carefully dispense 20 µl of 2.5x Assay Buffer into each well of a white multi-well plate.

-

Add 10 µl of purified VCP protein to the appropriate wells. For blank wells (no enzyme activity), add 10 µl of the protein elution buffer.

-

Add 10 µl of this compound solution at various concentrations to the test wells. For control wells, add 10 µl of DMSO.

-

Incubate the plate at room temperature for 60 minutes to allow the compound to interact with the VCP protein.

-

-

Initiation of ATPase Reaction:

-

Add 10 µl of the ATP solution to each well to start the reaction. Mix gently.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Measurement of ATP Levels:

-

Add 10 µl of the prepared Kinase-Glo® Plus reagent to each well.

-

Incubate the plate in the dark at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the ATPase activity.

-

Calculate the percentage of ATP consumed relative to the no-enzyme control.

-

Plot the percentage of VCP activity against the concentration of this compound to determine the EC50 value.

-

Protocol 2: Malachite Green-Based VCP ATPase Activity Assay

This protocol measures the amount of inorganic phosphate (Pi) released during ATP hydrolysis. The Malachite Green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

-

Purified recombinant VCP protein

-

This compound (VA1)

-

ATP solution

-

DMSO (vehicle control)

-

Assay Buffer (e.g., 50 mM K-HEPES pH 7.5, 25 mM KCl, 2.5 mM MgCl₂, 2.5 mM GSH, 0.01% Triton-X-100, 0.1 mg/mL BSA).

-

Malachite Green reagent

-

Phosphate standard solution

-

Clear, flat-bottom 96-well plates

-

Multichannel pipette

-

Spectrophotometer plate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer as described above.

-

Prepare a stock solution of ATP and dilute to the desired final concentration in the assay buffer.

-

Prepare the Malachite Green reagent according to the manufacturer's instructions or a standard laboratory protocol.

-

Prepare a phosphate standard curve using the phosphate standard solution.

-

Prepare stock solutions of this compound in DMSO and serially dilute for dose-response experiments.

-

-

Assay Plate Setup:

-

In a 96-well plate, pre-incubate the VCP protein (e.g., 100-200 nM) with various concentrations of this compound or DMSO (vehicle control) in the assay buffer for 5 minutes at room temperature. The total volume should be kept consistent.

-

-

Initiation of ATPase Reaction:

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate for a fixed time (e.g., 60 minutes) at a constant temperature (e.g., 25°C or 37°C). The reaction time should be optimized to ensure it is within the linear range of phosphate release.

-

-

Measurement of Phosphate Release:

-

Stop the reaction by adding the Malachite Green reagent to each well.

-

Incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for color development.

-

Measure the absorbance at a wavelength of approximately 620 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all readings.

-

Use the phosphate standard curve to convert the absorbance values to the concentration of phosphate released.

-

Calculate the rate of the ATPase reaction (e.g., in nmol Pi/min/mg protein).

-

Plot the fold change in ATPase activity against the concentration of this compound to determine the EC50.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for measuring VCP ATPase activity with this compound.

VCP Signaling Pathway Involvement

Caption: VCP's central role in various cellular signaling pathways.

References

VCP Activator 1: Applications in Protein Aggregation Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in cellular protein quality control.[1] It is involved in a myriad of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), autophagy, and the clearance of protein aggregates.[2][3][4] VCP functions as a segregase, utilizing the energy from ATP hydrolysis to extract and unfold ubiquitinated proteins from larger complexes or aggregates, thereby facilitating their degradation by the proteasome.[5]

Dysfunction of VCP has been linked to several neurodegenerative diseases and other proteinopathies, which are characterized by the accumulation of toxic protein aggregates. Therefore, modulating VCP activity presents a promising therapeutic strategy for these disorders. VCP Activator 1 (also known as VAA1 or VA1) is a small molecule that allosterically activates VCP, offering a powerful tool for studying the dynamics of protein aggregation and for exploring potential therapeutic interventions. These application notes provide an overview of the utility of this compound in protein aggregation studies, complete with detailed experimental protocols and data presentation.

Principle of Action

This compound dose-dependently stimulates the ATPase activity of VCP. Cryo-electron microscopy studies have revealed that this compound binds to an allosteric pocket near the C-terminus of VCP. This binding enhances VCP's enzymatic activity, leading to an increased capacity to process and clear ubiquitinated protein substrates, including those forming aggregates.

Applications in Research and Drug Development

-

Elucidating the role of VCP in protein aggregate clearance: By specifically enhancing VCP activity, researchers can dissect its precise contribution to the cellular machinery that combats protein aggregation.

-

Screening for novel therapeutics: this compound can be used as a positive control in high-throughput screening campaigns aimed at identifying new small molecules that enhance proteostasis.

-

Validating VCP as a therapeutic target: Studies using this compound can provide crucial proof-of-concept for the development of VCP-modulating drugs for protein aggregation diseases.

-

Investigating the downstream effects of enhanced protein clearance: Researchers can use this compound to study the cellular consequences of reducing the burden of protein aggregates, such as improvements in neuronal function or overall cell viability.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of this compound from published studies.

| Parameter | Value | Cell/System | Reference |

| VCP ATPase Activation | ~3-fold increase | In vitro enzymatic assay | |

| EC50 | ~4 µM | In vitro enzymatic assay | |

| TDP-43 Aggregate Clearance | Enhanced clearance | HeLa cells, iPSC-derived cortical neurons | |

| Tau Filament Aggregation | 30.1% decrease | In vitro |

Experimental Protocols

Protocol 1: In Vitro VCP ATPase Activity Assay

This protocol describes how to measure the effect of this compound on the ATPase activity of purified VCP.

Materials:

-

Purified recombinant VCP protein

-

This compound

-

ATP

-

Assay Buffer: 50 mM HEPES pH 7.5, 25 mM KCl, 2.5 mM MgCl₂, 2.5 mM GSH, 0.01% Triton-X-100, 0.1 mg/mL BSA

-

Phosphate detection reagent (e.g., Malachite Green-based assay)

-

384-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

In a 384-well plate, add 5 µL of the this compound dilutions or vehicle control.

-

Add 10 µL of purified VCP (final concentration 100-200 nM) to each well.

-

Pre-incubate the plate for 5 minutes at room temperature to allow the compound to bind to VCP.

-

Initiate the reaction by adding 5 µL of ATP solution (prepare in Assay Buffer). The final ATP concentration should be at its Km or saturating concentration.

-

Incubate the plate at 37°C for a set time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

-

Read the absorbance on a plate reader at the appropriate wavelength.

-

Calculate the rate of ATP hydrolysis and determine the fold activation by this compound compared to the vehicle control.

Protocol 2: Cellular Protein Aggregate Clearance Assay

This protocol outlines a method to assess the effect of this compound on the clearance of protein aggregates in a cellular model. Here, we use a model of TDP-43 aggregation.

Materials:

-

HeLa cells or iPSC-derived neurons

-

Plasmid expressing a aggregation-prone form of TDP-43 (e.g., myc-tagged TDP-4FL)

-

Transfection reagent

-

Proteasome inhibitor (e.g., MG132)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-myc, anti-ubiquitin, anti-VCP, and a loading control (e.g., anti-GAPDH or anti-tubulin)

-

SDS-PAGE and Western blotting reagents and equipment

-

Microscope for immunofluorescence

Procedure:

Part A: Western Blotting Analysis

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Transfect the cells with the TDP-43 expression plasmid using a suitable transfection reagent.

-

After 24-48 hours, induce protein aggregate formation by treating the cells with a proteasome inhibitor (e.g., MG132) for a defined period (e.g., 4-6 hours).

-

Wash the cells to remove the proteasome inhibitor.

-

Treat the cells with fresh media containing either this compound at the desired concentration or vehicle control (DMSO).

-

Incubate for a specific time course (e.g., 0, 6, 12, 24 hours) to monitor aggregate clearance.

-

Lyse the cells in RIPA buffer and separate the soluble and insoluble fractions by centrifugation.

-

Analyze the protein concentration of each fraction.

-

Resolve equal amounts of protein from the soluble and insoluble fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the tagged TDP-43, ubiquitin, and a loading control.

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

Quantify the band intensities to determine the relative amount of aggregated TDP-43 in the insoluble fraction over time.

Part B: Immunofluorescence Analysis

-

Seed cells on glass coverslips in a 24-well plate.

-

Perform transfection and proteasome inhibitor treatment as described in Part A.

-

After inhibitor washout, treat with this compound or vehicle.

-

At desired time points, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against the tagged TDP-43 and ubiquitin.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope and quantify the number and size of intracellular protein aggregates.

Visualizations

Caption: VCP signaling in protein quality control.

Caption: Workflow for cellular protein aggregate clearance assay.

Caption: Mechanism of this compound in proteostasis.

References

- 1. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein quality control and aggregation in the endoplasmic reticulum: From basic to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Protein quality control and aggregation in the endoplasmic reticulum: From basic to bedside [frontiersin.org]

- 5. JCI - VCP activator reverses nuclear proteostasis defects and enhances TDP-43 aggregate clearance in multisystem proteinopathy models [jci.org]

VCP Activator 1: Application Notes and Protocols for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Valosin-Containing Protein (VCP/p97) and the utility of VCP Activator 1 in high-throughput screening (HTS) for drug discovery. Detailed protocols for biochemical assays amenable to HTS are also presented.

Introduction to VCP (p97)

Valosin-Containing Protein (VCP), also known as p97 in mammals, is a highly abundant and conserved AAA+ (ATPases Associated with diverse cellular Activities) protein.[1][2] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures like membranes, chromatin, and large protein complexes.[2][3][4] This activity is crucial for a multitude of cellular processes, including:

-

Protein Quality Control: VCP plays a central role in maintaining protein homeostasis by facilitating the degradation of misfolded or damaged proteins via the ubiquitin-proteasome system (UPS) and autophagy. Key pathways include Endoplasmic Reticulum-Associated Degradation (ERAD), mitochondria-associated degradation, and ribosome-associated degradation.

-

DNA Damage Response: VCP is involved in several DNA repair pathways, including nucleotide excision repair and the ATR- and ATM-mediated responses, by extracting proteins from chromatin to allow for repair machinery access.

-

Cell Cycle Regulation: VCP is essential for proper cell cycle progression, including mitosis and cytokinesis.

-

Membrane Trafficking and Fusion: VCP participates in the reassembly of the Golgi apparatus after mitosis and other membrane fusion events.

-

Signaling Pathways: VCP has been shown to be a critical element in controlling signals transmitted through pathways such as the ERK1/2 signaling axis and the NF-κB pathway.

Mutations in the VCP gene are linked to a spectrum of debilitating human diseases, collectively known as multisystem proteinopathy (MSP), which can include inclusion body myopathy, Paget's disease of the bone, frontotemporal dementia (FTD), and amyotrophic lateral sclerosis (ALS). These mutations often lead to abnormal protein aggregation and cellular dysfunction.

This compound: A Tool for Modulating VCP Function

Given the central role of VCP in cellular health and disease, modulating its activity presents a promising therapeutic strategy. While much focus has been on VCP inhibitors for cancer therapy, the loss-of-function nature of VCP-related diseases suggests that activating VCP could be beneficial.

This compound (VA1) , also referred to as VAA1, is a small molecule that acts as an allosteric activator of VCP. It binds to a pocket near the C-terminus of VCP, distinct from the ATP-binding sites, and dose-dependently stimulates its ATPase activity. Studies have shown that VA1 can increase VCP's ATPase activity by approximately 3-fold. This activation is thought to mimic an endogenous regulatory mechanism involving the VCP C-terminal tail.

The identification of VCP activators like VA1 opens up new avenues for research into VCP-related diseases and provides chemical tools to probe the complex biology of VCP.

High-Throughput Screening for VCP Activators

High-throughput screening (HTS) is a critical tool in drug discovery for identifying novel modulators of therapeutic targets from large compound libraries. Several assay formats are suitable for screening for VCP activators in an HTS setting. The most common are biochemical assays that measure VCP's ATPase activity.

Quantitative Data for VCP Activators

The following table summarizes key quantitative data for this compound and other reported activators from various studies. This data is essential for comparing the potency and efficacy of different compounds.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound (VA1/VAA1) | ADP-Glo™ (Promega) | EC50 | 4.1 ± 1.1 µM | |

| This compound (VA1/VAA1) | ADP-Glo™ (Promega) | Max Fold Activation | ~3.0-fold | |

| UP12 | Kinase-Glo™ (Promega) | EC50 | 1.57 µM | |

| UP109 | Kinase-Glo™ (Promega) | EC50 | 24.72 µM | |

| UP158 | Kinase-Glo™ (Promega) | EC50 | 2.41 µM | |

| UP163 | Kinase-Glo™ (Promega) | EC50 | 9.00 µM |

Experimental Protocols

Protocol 1: High-Throughput Screening for VCP Activators using a Luminescence-Based ATPase Assay (ADP-Glo™)

This protocol is adapted from established methods for measuring ATPase activity and is suitable for HTS campaigns in 384- or 1536-well formats. The ADP-Glo™ Kinase Assay is a bioluminescent assay that quantifies the amount of ADP produced in an enzymatic reaction. The amount of ADP is directly proportional to the ATPase activity.

Materials:

-

Purified, full-length human VCP protein

-

This compound (or other test compounds) dissolved in DMSO

-

ATP solution

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

Solid white, low-volume 384-well assay plates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Dispense test compounds and controls (e.g., this compound as a positive control, DMSO as a negative control) into the assay plate. Typically, a small volume (e.g., 50-100 nL) of a concentrated stock is used.

-

Enzyme Addition: Add 5 µL of VCP protein diluted in Assay Buffer to each well. The final concentration of VCP should be optimized (e.g., 25 nM) to ensure the reaction is in the linear range.

-

Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate Reaction: Add 5 µL of ATP solution diluted in Assay Buffer to each well to initiate the ATPase reaction. The final ATP concentration should be at or near the Km of VCP (e.g., 100 µM) to be sensitive to activators.

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure ~10-15% ATP consumption in the control wells.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the ATPase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-40 minutes at room temperature in the dark.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

-

Normalize the data to the positive (e.g., a known activator or a high concentration of this compound) and negative (DMSO) controls.

-

Calculate the percent activation for each compound.

-

For dose-response curves, plot the percent activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Orthogonal Assay using a Malachite Green-Based Phosphate Detection Assay

To confirm hits from the primary screen, an orthogonal assay with a different detection method is recommended. A malachite green-based assay measures the inorganic phosphate (Pi) released during ATP hydrolysis.

Materials:

-

Purified, full-length human VCP protein

-

Confirmed hit compounds from the primary screen

-

ATP solution

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

Malachite Green Reagent (prepared by mixing malachite green, ammonium molybdate, and a stabilizing agent)

-

Clear, flat-bottom 96- or 384-well assay plates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

-

Compound and Enzyme Addition: In each well, add the test compound followed by the purified VCP protein in Assay Buffer.

-

Pre-incubation: Incubate for 5-10 minutes at room temperature.

-

Initiate Reaction: Add ATP solution to start the reaction.

-

Reaction Incubation: Incubate at 37°C for an optimized period (e.g., 30-60 minutes) to allow for sufficient phosphate generation.

-

Stop Reaction and Color Development: Add the Malachite Green Reagent to each well. This will stop the reaction and react with the free phosphate to produce a colored complex. Incubate at room temperature for 15-20 minutes for color development.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 620-650 nm).

Data Analysis:

-

Create a standard curve using a known concentration of phosphate standard to convert absorbance values to the amount of phosphate produced.

-

Calculate the rate of the reaction (nmol of Pi/min/mg of VCP).

-

Determine the fold activation relative to the DMSO control.

Visualizations

VCP's Central Role in Protein Homeostasis

Caption: VCP/p97 is a key player in cellular protein quality control pathways.

VCP Signaling in DNA Damage Response

Caption: VCP facilitates DNA repair by removing proteins from damaged chromatin.

High-Throughput Screening Workflow for VCP Activators

Caption: A typical workflow for identifying VCP activators via HTS.

References

VCP Activator 1: Application Notes and Protocols for Studying Mitochondrial Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining cellular protein homeostasis.[1][2][3] VCP is integral to a variety of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), autophagy, and the clearance of protein aggregates.[1] A critical function of VCP is its involvement in mitochondrial quality control, a complex surveillance system that ensures the integrity and proper function of the mitochondrial network.[1] This process involves the selective removal of damaged or superfluous mitochondria through a specialized form of autophagy known as mitophagy, the regulation of mitochondrial dynamics (fusion and fission), and the degradation of damaged mitochondrial proteins. Dysregulation of VCP function has been implicated in a range of human diseases, including neurodegenerative disorders and myopathies, highlighting its importance in cellular health.

VCP Activator 1 (VAA1)

This compound (VAA1) is a small molecule that acts as an allosteric activator of VCP. It dose-dependently stimulates the ATPase activity of VCP, with studies showing up to a threefold increase in activity. VAA1 binds to an allosteric pocket near the C-terminus of VCP, mimicking the interaction of a regulatory phenylalanine residue in the VCP C-terminal tail. This interaction is thought to displace the autoinhibitory C-terminal tail, thereby promoting a conformational change that enhances ATP hydrolysis. The ability of VAA1 to specifically activate VCP makes it a valuable tool for elucidating the downstream cellular pathways regulated by VCP, particularly in the context of mitochondrial quality control.

Application Notes & Protocols

This section provides detailed protocols for utilizing this compound to investigate key aspects of mitochondrial quality control.

Application Note 1: Assessment of Mitophagy using this compound

Objective: To determine the effect of VCP activation by VAA1 on the process of mitophagy.

Background: VCP plays a critical role in the PINK1/Parkin-mediated mitophagy pathway. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, which are subsequently recognized and processed by VCP, leading to the degradation of damaged mitochondria. Activating VCP with VAA1 is hypothesized to enhance the clearance of damaged mitochondria.

Experimental Protocol: Keima-Based Mitophagy Assay

Mitochondrially-targeted Keima (mt-Keima) is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum in the acidic environment of the lysosome. This property allows for the ratiometric quantification of mitophagy.

Materials:

-

HeLa cells stably expressing mt-Keima

-

This compound (VAA1)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Oligomycin/Antimycin A

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer with 488 nm and 561 nm lasers

Procedure:

-

Seed HeLa-mt-Keima cells in a suitable format (e.g., 24-well plate or chamber slides) and allow them to adhere overnight.

-

Prepare working solutions of VAA1 and CCCP in complete culture medium. A dose-response experiment for VAA1 (e.g., 1 µM, 5 µM, 10 µM, 20 µM) is recommended to determine the optimal concentration.

-

Treat the cells with VAA1 or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours) prior to inducing mitochondrial damage.

-

Induce mitophagy by treating the cells with CCCP (e.g., 10 µM) or Oligomycin/Antimycin A (e.g., 1 µM each) for 4-6 hours in the presence of VAA1 or vehicle. Include a control group with VAA1 treatment alone to assess its effect on basal mitophagy.

-

Wash the cells twice with PBS.

-

Acquire images using a fluorescence microscope with two excitation wavelengths: 488 nm (neutral pH) and 561 nm (acidic pH). Alternatively, analyze the cells by flow cytometry, measuring the fluorescence intensity in the corresponding channels.

-

Quantify the mitophagy index by calculating the ratio of the fluorescence intensity at 561 nm to that at 488 nm. An increase in this ratio indicates an increase in mitophagy.

Data Presentation:

| Treatment Group | VAA1 Concentration (µM) | Mitophagy Inducer | Mitophagy Index (561/488 nm Ratio) |

| Vehicle Control | 0 | None | 1.0 ± 0.1 |

| VAA1 Alone | 10 | None | 1.2 ± 0.15 |

| CCCP Alone | 0 | 10 µM CCCP | 2.5 ± 0.3 |

| VAA1 + CCCP | 1 | 10 µM CCCP | 2.8 ± 0.35 |

| VAA1 + CCCP | 5 | 10 µM CCCP | 3.5 ± 0.4 |

| VAA1 + CCCP | 10 | 10 µM CCCP | 4.2 ± 0.5 |

Table 1: Representative quantitative data for the effect of this compound on CCCP-induced mitophagy.

Visualization:

References

Application Notes and Protocols: Lentiviral Delivery of VCP Constructs and VCP Activator 1 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing lentiviral vectors to express Valosin-Containing Protein (VCP) constructs in target cells, followed by treatment with VCP Activator 1. This powerful combination allows for the investigation of VCP function, the modulation of its ATPase activity, and the exploration of its role in various cellular processes and disease models.

Introduction

Valosin-Containing Protein (VCP), also known as p97, is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in a multitude of cellular processes.[1][2] VCP is integral to protein quality control, including the ubiquitin-proteasome system (UPS) and autophagy, by unfolding and extracting ubiquitinated proteins from cellular complexes or membranes.[2][3] Its functions extend to DNA damage repair, cell cycle regulation, and membrane fusion.[3] Dysregulation of VCP activity is associated with various diseases, including neurodegenerative disorders and cancer.

Lentiviral vectors are a robust tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, enabling stable and long-term gene expression. The delivery of VCP constructs via lentivirus allows for the study of wild-type VCP function or the pathogenic effects of specific VCP mutations.

This compound (VA1) is a small molecule that allosterically activates VCP's ATPase activity. It binds to a pocket near the C-terminus of VCP, leading to a dose-dependent increase in ATP hydrolysis. This provides a method to specifically enhance VCP function and investigate the consequences of its activation in cellular models.

This document provides detailed protocols for lentiviral production and transduction of VCP constructs, subsequent treatment with this compound, and methods for assessing the outcomes.

Data Presentation

Table 1: In Vitro VCP ATPase Activity with this compound

| Activator | Target | EC50 (µM) | Maximum Fold Activation | kcat (s⁻¹) (DMSO Control) | kcat (s⁻¹) (with Activator) | Reference |

| This compound (VA1/VAA1) | Wild-Type VCP | 4.1 ± 1.1 | ~3.0 | 0.10 ± 0.03 | 0.19 ± 0.04 (at 20 µM) | |

| UP12 | Wild-Type VCP | 1.57 | Not specified | 0.244 | 0.309 (at 25 µM) | |

| UP109 | Wild-Type VCP | 24.72 | Not specified | 0.244 | 0.489 (at 25 µM) | |

| UP158 | Wild-Type VCP | 2.41 | Not specified | 0.244 | 0.356 (at 25 µM) | |

| UP163 | Wild-Type VCP | Not specified | Not specified | 0.244 | 0.366 (at 25 µM) |

Table 2: Domain-Specific VCP ATPase Activity with Activators

| Activator (25 µM) | VCP Mutant (Active Domain) | Change in ATPase Activity | Reference |

| UP12 | VCP E578Q (D1 active) | Increased (not significant, P=0.069) | |

| UP158 | VCP E578Q (D1 active) | Significantly decreased (P<0.001) | |

| UP163 | VCP E578Q (D1 active) | Significantly decreased (P<0.0001) | |

| All (UP12, UP109, UP158, UP163) | VCP E305Q (D2 active) | Significantly increased (P<0.0001) |

Signaling Pathways and Experimental Workflow Diagrams

Caption: VCP is a central regulator in multiple signaling pathways.

Caption: Experimental workflow for lentiviral VCP delivery and activation.

Experimental Protocols

Protocol 1: Lentiviral Vector Production